molecular formula C5HBrF3NO2S B186629 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid CAS No. 162651-07-2

2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

Cat. No. B186629
CAS RN: 162651-07-2
M. Wt: 276.03 g/mol
InChI Key: KDDAZSADIUMSBH-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid is a chemical compound with the molecular formula C8H4BrF3O2 . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been discussed in a review . The review provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .


Molecular Structure Analysis

The molecular weight of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid is 269.02 . The InChI Key is SINIIFNWZPCJGU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is white to pale yellow in color . It has a melting point range of 119.0-125.0°C . The compound is in the form of crystals or powder or crystalline powder .

Scientific Research Applications

Fungicidal Activities

This compound has been used in the synthesis of thiazole carboxanilides, which exhibit remarkable fungicidal activities against Rhizoctonia solani, a plant-pathogenic fungus. The most potent compound identified in this class was developed as an agricultural fungicide .

Synthesis of Heterocyclic Analogues

2-Aminothiazoles, which can be synthesized from this compound, are utilized as starting materials for creating a diverse range of heterocyclic analogues. These analogues have therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Xanthine Oxidase Inhibition

Thiazole-5-carboxylic acid derivatives have been designed and tested against xanthine oxidase enzyme, which is a target for the treatment of gout and hyperuricemia. This compound serves as a precursor in the synthesis of these inhibitors .

Anticancer Activity

Novel thiazole-5-carboxamide derivatives synthesized from this compound have shown anticancer activity. These derivatives are being studied for their potential use in cancer treatment .

Anhydride Compound Synthesis

The compound has been studied for its reaction with various acid anhydrides to produce anhydride compounds with potential applications in synthetic chemistry .

These are some of the unique applications of “2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid” in scientific research. Each application represents a different field of study and showcases the versatility of this compound in various domains of chemistry and medicine.

Syntheses and Fungicidal Activities of Thiazole-5-carboxanilides An Overview on Synthetic 2 - MDPI Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors Designing, synthesis and characterization of 2-aminothiazole-4

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water . If symptoms persist, medical advice should be sought .

properties

IUPAC Name

2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrF3NO2S/c6-4-10-2(5(7,8)9)1(13-4)3(11)12/h(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDAZSADIUMSBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(S1)Br)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624943
Record name 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

CAS RN

162651-07-2
Record name 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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